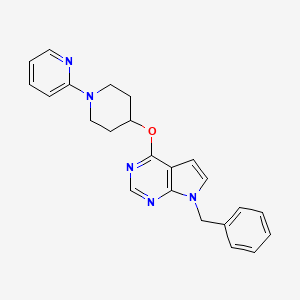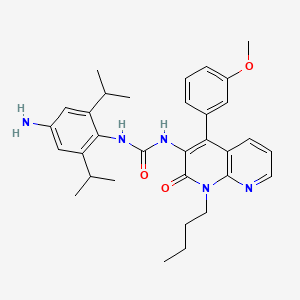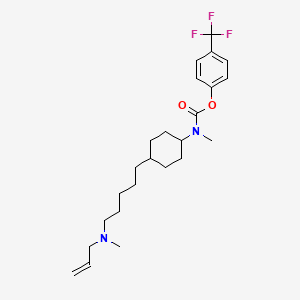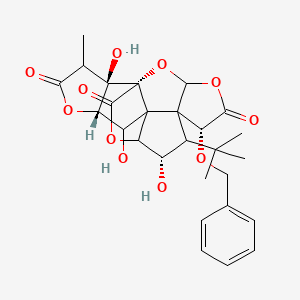![molecular formula C78H105F9N13O16S3+ B10771504 4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E339-3D6 is a nonpeptidic agonist of the apelin receptor, which plays a significant role in cardiovascular and fluid homeostasis. This compound is notable for its ability to induce vasorelaxation and inhibit systemic vasopressin release .
Preparation Methods
The synthesis of E339-3D6 involves several steps, including molecular modeling to identify binding moieties and subsequent chemical synthesis. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of various reagents and catalysts to achieve the desired molecular structure .
Chemical Reactions Analysis
E339-3D6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E339-3D6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of nonpeptidic agonists.
Biology: Investigated for its role in regulating cardiovascular functions and fluid balance.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension and heart failure due to its vasodilatory effects.
Industry: Potential applications in the development of new classes of vasodilator agents
Mechanism of Action
E339-3D6 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, including the production of cyclic adenosine monophosphate and the phosphorylation of extracellular signal-regulated kinases. These pathways ultimately result in vasorelaxation and the inhibition of vasopressin release .
Comparison with Similar Compounds
E339-3D6 is unique among apelin receptor agonists due to its nonpeptidic nature and its ability to induce vasorelaxation. Similar compounds include:
Apelin-13: A peptidic agonist of the apelin receptor.
LIT01-196: A metabolically stable analog of apelin-17.
E339-3D6 stands out due to its specific binding affinity and its potential as a lead compound for the development of new therapeutic agents.
Properties
Molecular Formula |
C78H105F9N13O16S3+ |
|---|---|
Molecular Weight |
1747.9 g/mol |
IUPAC Name |
[9-[4-[12-[[6-[[3-(1-benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-3H-1,3-thiazol-3-ium-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C72H101N13O10S3.3C2HF3O2/c1-8-84(9-2)54-30-33-59-64(44-54)95-65-45-55(85(10-3)11-4)31-34-60(65)68(59)61-35-32-58(47-66(61)98(92,93)94)97(90,91)76-40-25-19-17-15-13-12-14-16-18-24-38-74-72(89)75-39-26-23-29-62(78-67(86)46-57-50-96-71(73)82(57)7)69(87)79-63(70(88)77-53-36-41-80(5)42-37-53)43-56-49-83(51-81(56)6)48-52-27-21-20-22-28-52;3*3-2(4,5)1(6)7/h20-22,27-28,30-35,44-45,47,49-51,53,62-63,73,76H,8-19,23-26,29,36-43,46,48H2,1-7H3,(H4-2,74,75,77,78,79,86,87,88,89,92,93,94);3*(H,6,7)/p+1 |
InChI Key |
SEZVZMIKECAWEG-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCCCCCCCCNC(=O)NCCCCC(C(=O)NC(CC5=C[N+](=CN5C)CC6=CC=CC=C6)C(=O)NC7CC[NH+](CC7)C)NC(=O)CC8=CSC(=N)[NH+]8C)S(=O)(=O)O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)




![5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
![Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)
![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)

![(1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771508.png)
![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10771512.png)
![3-[[4-amino-3-fluoro-5-(1,1,1-trifluoro-3-methoxypropan-2-yl)oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol](/img/structure/B10771519.png)
